2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid
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Overview
Description
Scientific Research Applications
Metabolic Studies and Disease Implications
Metabolite Profiling and Disease Risk : Research indicates that amino acids and their metabolites can predict the development of diseases such as diabetes, underscoring the role of metabolic profiling in early disease pathogenesis recognition and risk assessment. Specifically, elevated levels of certain amino acids are associated with increased future diabetes risk, highlighting the importance of amino acid metabolism in disease development (Wang et al., 2011).
Drug Metabolism and Safety : Investigations into the effects of substances like guanidinoacetic acid on serum and urine creatine concentrations have contributed to understanding the metabolic impacts of dietary supplements and pharmaceuticals. This research is crucial for evaluating the safety and efficacy of such compounds, including their potential to cause metabolic imbalances like hyperhomocysteinaemia (Ostojić et al., 2013).
Environmental and Occupational Health : Studies on exposure to herbicides and pesticides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have explored the potential health effects and occupational risks associated with these chemicals. This research is critical for developing safety guidelines and protective measures for individuals exposed to hazardous substances in agricultural and industrial settings (Lerro et al., 2020; Letzel et al., 2003).
Nutritional and Metabolic Research
Amino Acid Supplementation and Health : The supplementation with amino acids and their derivatives has been studied for various health outcomes, including muscle metabolism and the management of conditions like methylmalonic acidemia. Such research offers insights into the therapeutic potential of amino acids in nutrition and disease management (Brusilow, 1991).
Neurological and Mental Health : Explorations into the relationship between amino acid metabolites and conditions like depressive illness and encephalopathy in sepsis syndrome reveal the complex interactions between metabolism and brain function. These studies provide valuable information on the biochemical underpinnings of mental health disorders and their potential treatments (González-Sastre et al., 1988; Sprung et al., 1991).
Mechanism of Action
Target of Action
The primary target of 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid is the initiation of protein synthesis in plants . This compound selectively alters rRNA synthesis .
Mode of Action
This compound interacts with its targets by inhibiting the initiation of protein synthesis . This results in an impairment in the processing of the transcripts .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in plants. The compound results in an accumulation of the 2.3 × 10(6)-dalton pre-rRNA , indicating that it disrupts the normal functioning of this pathway.
Result of Action
The molecular and cellular effects of the compound’s action include the alteration of rRNA synthesis and the inhibition of protein synthesis initiation . This leads to an accumulation of pre-rRNA, which can have significant effects on the overall protein synthesis in plants .
properties
IUPAC Name |
2-(4-methyl-2,6-dinitroanilino)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-9-7-11(17(21)22)14(12(8-9)18(23)24)16-13(15(19)20)10-5-3-2-4-6-10/h2-8,13,16H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOAVZSSXUKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C2=CC=CC=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.